molecular formula C9H6O3 B13297253 7-Hydroxy-1-benzofuran-5-carbaldehyde

7-Hydroxy-1-benzofuran-5-carbaldehyde

Cat. No.: B13297253
M. Wt: 162.14 g/mol
InChI Key: PWAXQEZQEHXWNE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-1-benzofuran-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, followed by reduction of the nitro group . This method yields the desired benzofuran derivative with good purity and yield .

Industrial Production Methods: Industrial production of benzofuran derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-1-benzofuran-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 7-Hydroxy-1-benzofuran-5-carbaldehyde involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • 2-Hydroxybenzofuran-5-carbaldehyde
  • 5-Hydroxy-2-benzofuran-1-carbaldehyde
  • 7-Methoxy-1-benzofuran-5-carbaldehyde

Comparison: 7-Hydroxy-1-benzofuran-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher anti-oxidative and anti-tumor activities .

Properties

Molecular Formula

C9H6O3

Molecular Weight

162.14 g/mol

IUPAC Name

7-hydroxy-1-benzofuran-5-carbaldehyde

InChI

InChI=1S/C9H6O3/c10-5-6-3-7-1-2-12-9(7)8(11)4-6/h1-5,11H

InChI Key

PWAXQEZQEHXWNE-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=C(C=C(C=C21)C=O)O

Origin of Product

United States

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